molecular formula C23H19N3O3 B2374235 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1421525-76-9

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2374235
CAS No.: 1421525-76-9
M. Wt: 385.423
InChI Key: AEIIYMCCRDQABG-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a combination of furan, pyrazole, and xanthene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan and pyrazole intermediates. The furan ring can be synthesized through the cyclization of 2-furoic acid, while the pyrazole ring can be obtained via the reaction of hydrazine with an appropriate diketone.

The xanthene moiety is often introduced through a Friedel-Crafts alkylation reaction, where a xanthene derivative is alkylated with a suitable electrophile. The final step involves the coupling of the furan-pyrazole intermediate with the xanthene derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazolines under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce pyrazolines.

Scientific Research Applications

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique electronic properties can be utilized in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The furan and pyrazole rings can participate in hydrogen bonding and π-π stacking interactions with biological macromolecules, while the xanthene moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(furan-2-yl)-1H-pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide
  • N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-9H-xanthene-9-carboxylate

Uniqueness

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-9H-xanthene-9-carboxamide is unique due to the presence of the methyl group on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in biological activity and physicochemical properties compared to similar compounds.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-26-18(21-11-6-12-28-21)13-15(25-26)14-24-23(27)22-16-7-2-4-9-19(16)29-20-10-5-3-8-17(20)22/h2-13,22H,14H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIIYMCCRDQABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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